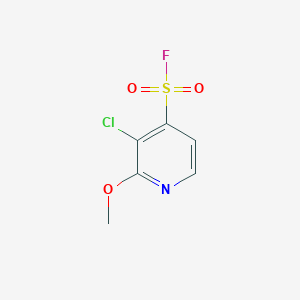

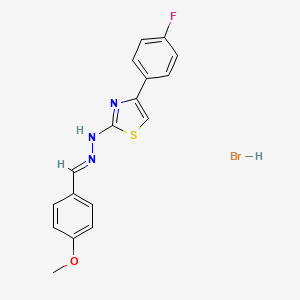

![molecular formula C17H12FN5O2 B2547300 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903722-40-6](/img/structure/B2547300.png)

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a benzamide derivative with a complex structure that includes a triazine ring and a cyano group. While the provided papers do not directly discuss this specific compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as mentioned in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly with a precursor containing a triazine ring. The second paper discusses the reaction of N-(Dichloromethylene)benzamide with amidines to produce oxo-s-triazines , which could be a relevant reaction pathway for the synthesis of the triazine component of the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, as indicated by the use of X-ray single crystallography in the first paper to reveal the solid-state properties of these compounds . The presence of a triazine ring in the compound of interest adds to this complexity, as triazines are known for their various isomeric forms and reactivity, as shown in the synthesis of different oxo-s-triazines in the second paper .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting reactivity, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, as described in the first paper . This indicates that the compound may also participate in specific chemical reactions that could be exploited for sensing or other applications. The synthesis of oxo-s-triazines implies that the triazine ring can react with amidines, which may be relevant for the chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite varied. The first paper reports on the colorimetric sensing ability of a benzamide derivative, which undergoes a color transition in the presence of fluoride anions . This suggests that the compound may also have distinct optical properties that could be analyzed using UV-Vis absorption and NMR analyses. The second paper does not provide specific information on the physical and chemical properties of the synthesized triazines , but it can be inferred that such compounds would have unique properties related to their heterocyclic structure.

科学的研究の応用

Synthetic Chemistry Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds similar to the one , were synthesized to explore their solid-state properties and solution-phase hydrogen bonding interactions. This research aimed at understanding the structure-property relationships of these compounds, with specific derivatives showing potential as colorimetric sensors for fluoride anions due to their ability to exhibit drastic color transitions in the presence of fluoride ions in solution (Younes et al., 2020).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated remarkable anti-avian influenza virus activity. These compounds were synthesized through a novel route, highlighting the potential of benzamide derivatives in antiviral research (Hebishy et al., 2020).

Cytotoxicity Studies

Research on alkylating benzamides with melanoma cytotoxicity showcased the potential of benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. These studies suggest the promise of such compounds in enhancing the efficacy of melanoma therapy (Wolf et al., 2004).

Fluorescence Sensing

The evaluation of the chemical, photophysical, and photostability properties of certain benzamide derivatives indicated their potential use as long-wavelength fluorescent probes. This research provides insights into the development of new classes of fluorescent reporters for biological and non-biological applications (Song et al., 2008).

作用機序

Benzotriazines

This compound contains a benzotriazine moiety. Benzotriazines are a class of organic compounds that are known for their wide range of biological activities. They are often used in medicinal chemistry for the development of new therapeutic agents .

Cyano groups and Fluoro groups

The presence of cyano and fluoro groups in the compound could influence its reactivity and interaction with biological targets. For instance, cyano groups can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes . Fluoro groups, on the other hand, are often used in drug design to improve the metabolic stability of a compound .

Suzuki–Miyaura coupling

This is a type of chemical reaction where two carbon atoms are joined together. It’s possible that this reaction was used in the synthesis of the compound .

特性

IUPAC Name |

3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOCDSHJGJFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

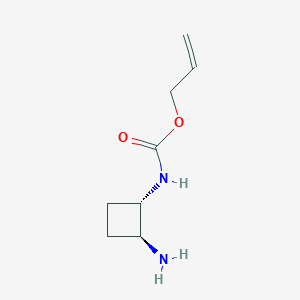

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2547217.png)

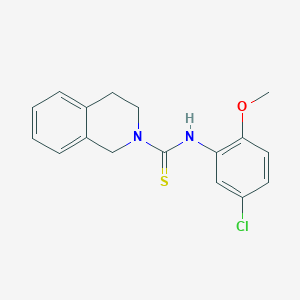

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2547218.png)

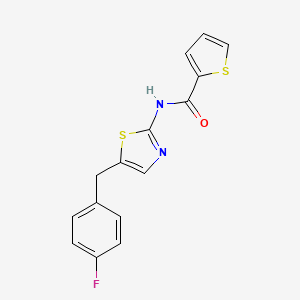

![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)

![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)